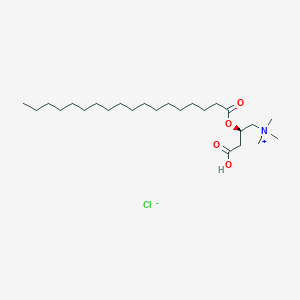

Stearoyl-L-carnitine chloride

概要

説明

Stearoyl-L-carnitine chloride is a naturally occurring long-chain acylcarnitine . It inhibits sodium-dependent [3H]carnitine uptake in human proximal convoluted tubular (HPCT) cells by 52% when used at a concentration of 500 μM . It also inhibits lecithin:cholesterol acyltransferase activity in rat, but not human, plasma when used at a concentration of 500 μM/ml of plasma . Plasma levels of stearoyl-L-carnitine are decreased in patients with chronic fatigue syndrome and increased in patients with end-stage renal disease .

Molecular Structure Analysis

The molecular formula of Stearoyl-L-carnitine chloride is C25H50NO4 • Cl . Its molecular weight is 464.1 . The InChi Code is InChI=1S/C25H49NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25 (29)30-23 (21-24 (27)28)22-26 (2,3)4;/h23H,5-22H2,1-4H3;1H/t23-;/m1./s1 .Physical And Chemical Properties Analysis

Stearoyl-L-carnitine chloride is a crystalline solid . It is soluble in DMF (20 mg/ml), DMSO (14 mg/ml), and Ethanol (20 mg/ml) .科学的研究の応用

Inhibition of Sodium-Dependent Carnitine Uptake

Stearoyl-L-carnitine chloride has been found to inhibit sodium-dependent carnitine uptake in human proximal convoluted tubular (HPCT) cells by 52% when used at a concentration of 500 μM . This suggests that it could potentially be used to modulate carnitine uptake in certain cellular contexts.

Inhibition of Lecithin:Cholesterol Acyltransferase Activity

It has been observed that Stearoyl-L-carnitine chloride inhibits lecithin:cholesterol acyltransferase activity in rat plasma, but not in human plasma, when used at a concentration of 500 μM/ml of plasma . This indicates a potential species-specific effect that could be relevant in certain research contexts.

Role in Chronic Fatigue Syndrome

Research has shown that plasma levels of Stearoyl-L-carnitine are decreased in patients with chronic fatigue syndrome . This suggests that it could potentially play a role in the pathophysiology of this condition, and could be a target for therapeutic intervention.

Role in End-Stage Renal Disease

Conversely, plasma levels of Stearoyl-L-carnitine are increased in patients with end-stage renal disease . This indicates that it could potentially be involved in the metabolic alterations associated with this condition.

Potential Role in Fatty Acid Metabolism

Stearoyl-L-carnitine is a naturally occurring long-chain acylcarnitine . As such, it could potentially play a role in fatty acid metabolism, particularly in the transport of long-chain fatty acids into the mitochondria for beta-oxidation .

Potential Role in Carnitine Palmitoyltransferase II Deficiency

Stearoylcarnitine is found in significantly greater amounts in patients with carnitine palmitoyltransferase II deficiency . This suggests that it could potentially be used as a biomarker for this condition.

作用機序

Target of Action

Stearoyl-L-carnitine chloride is an endogenous long-chain acylcarnitine . It primarily targets the GlyT2 (Glycine Transporter 2), acting as a less potent inhibitor .

Mode of Action

Stearoyl-L-carnitine chloride interacts with its target, GlyT2, and inhibits glycine responses by 16.8% at concentrations up to 3 μM . This interaction results in a decrease in the transport of glycine, an important neurotransmitter in the central nervous system.

Biochemical Pathways

The primary biochemical pathway affected by Stearoyl-L-carnitine chloride involves the transport of long-chain fatty acids. The compound plays a role in the mechanism whereby long-chain fatty acids are transferred from the cytosol to the mitochondrial matrix to undergo beta-oxidation . This process is facilitated by the enzyme carnitine palmitoyltransferase, in conjunction with acyl-CoA synthetase and carnitine/acylcarnitine translocase .

Pharmacokinetics

It is known that the compound is an endogenous substance, suggesting that it is likely to be well-absorbed and distributed in the body .

Result of Action

The inhibition of glycine responses by Stearoyl-L-carnitine chloride can impact neuronal signaling, given the role of glycine as a neurotransmitter . Furthermore, the compound’s involvement in the transport of long-chain fatty acids can influence energy metabolism within cells .

Action Environment

The action of Stearoyl-L-carnitine chloride can be influenced by various environmental factors. For instance, the compound’s efficacy may be affected by the concentration of glycine in the environment . Additionally, the presence of other substances that interact with GlyT2 could potentially modulate the compound’s action .

Safety and Hazards

将来の方向性

Stearoyl-L-carnitine chloride is a subject of ongoing research. It has been found that its plasma levels are significantly decreased in Alzheimer’s disease (AD), mild cognitive impairment (MCI), and subjective memory complaint (SMC) . This suggests potential future directions for research into its role in these conditions.

特性

IUPAC Name |

[(2R)-3-carboxy-2-octadecanoyloxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H49NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4;/h23H,5-22H2,1-4H3;1H/t23-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVYWVPJJXVIFM-GNAFDRTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

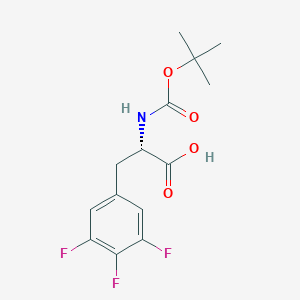

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

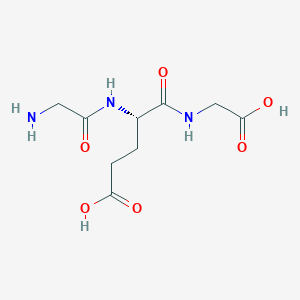

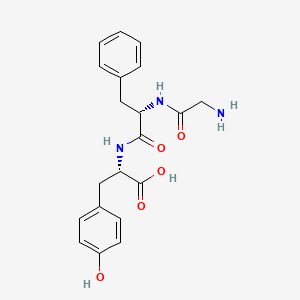

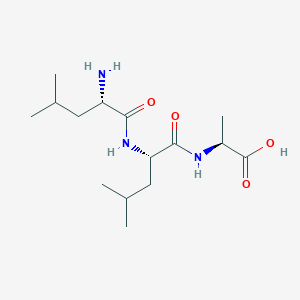

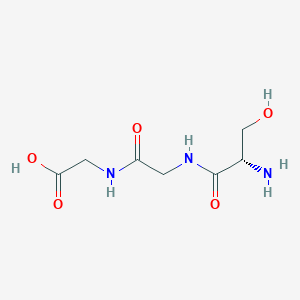

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)methanamine](/img/structure/B1337386.png)